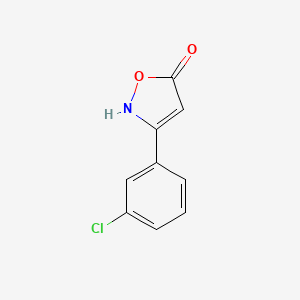
3-(3-Chlorophenyl)-1,2-oxazol-5-ol
Descripción general
Descripción
3-(3-Chlorophenyl)-1,2-oxazol-5-ol, commonly referred to as CPO, is an organic compound that is used in a variety of scientific research applications. CPO is a white crystalline solid with a molecular weight of 233.56 g/mol and a melting point of 158-160 °C. It is soluble in water and many organic solvents, and is relatively stable under normal conditions. CPO has been used in a number of scientific research applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antibacterial Study of Novel Heterocyclic Compounds
Research by Mehta (2016) focused on synthesizing and evaluating the antibacterial activity of novel heterocyclic compounds containing the 1,2-oxazole fragment. These compounds exhibited significant antibacterial efficacy against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating potent anticancer and antimicrobial activities. Their study highlighted the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Photophysical and Nonlinear Optical Behavior
A study by Murthy et al. (2013) on novel 1,3-oxazol-5-ones revealed their significant third-order nonlinear optical properties, indicating potential applications in optical limiting and photonics (Murthy et al., 2013).
Optoelectronic Properties
Abbas et al. (2018) reported on the synthesis of new bicyclic oxazolidines, examining their optoelectronic properties through density functional theory. This research opens new avenues for the application of these compounds in material science and electronics (Abbas et al., 2018).
Structural and Crystallographic Studies
The structural analysis of cyproconazole, a conazole fungicide with a core structure related to 1,2-oxazoles, by Kang et al. (2015), contributes to understanding the molecular interactions and stability of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Mecanismo De Acción
Target of Action
A structurally similar compound, carbonyl cyanide m-chlorophenyl hydrazone, is known to inhibit oxidative phosphorylation
Mode of Action
Carbonyl cyanide m-chlorophenyl hydrazone, a similar compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that 3-(3-Chlorophenyl)-1,2-oxazol-5-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect the electron transport chain . This could potentially lead to downstream effects such as altered energy production and increased oxidative stress.
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism
Análisis Bioquímico
Biochemical Properties
3-(3-Chlorophenyl)-1,2-oxazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, affecting oxidative phosphorylation processes . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to changes in ATP production and increased oxidative stress . These effects can alter cell viability and function, impacting various cell types differently.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. One notable mechanism is its ability to uncouple the proton gradient in mitochondria, which reduces the efficiency of ATP synthase . This action can lead to a cascade of cellular events, including altered metabolic states and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure can lead to sustained mitochondrial dysfunction and chronic oxidative stress . These temporal effects are essential for understanding the compound’s potential therapeutic or toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects such as mitochondrial damage and oxidative stress
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and other metabolic processes . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the presence of interacting biomolecules.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVJMCJMFLZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


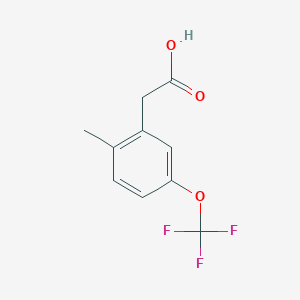


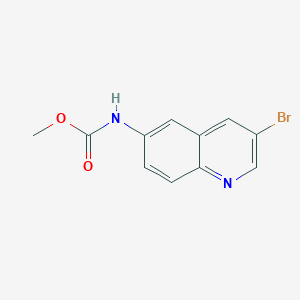
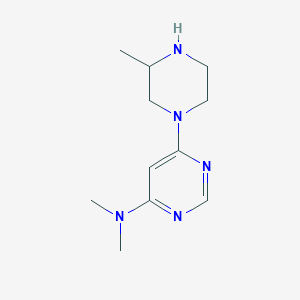

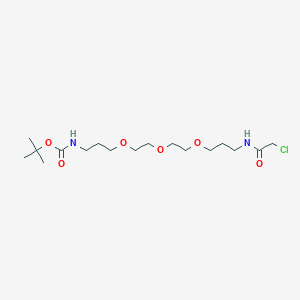
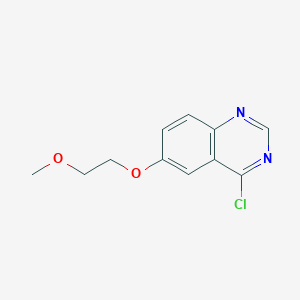
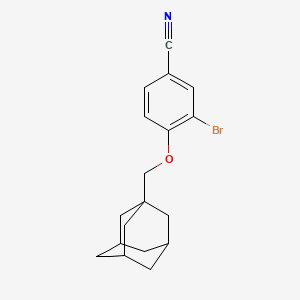
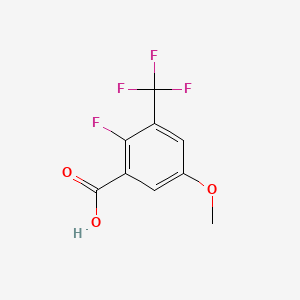
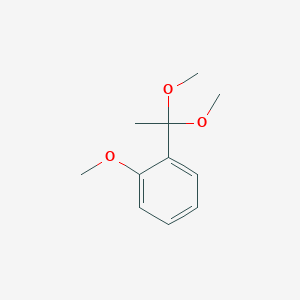

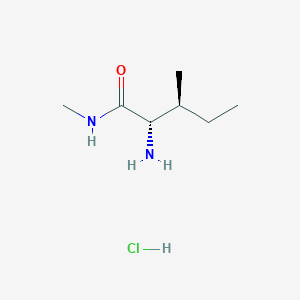
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)
